molecular formula C21H14N2O3 B292033 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile

7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile

Cat. No. B292033
M. Wt: 342.3 g/mol
InChI Key: YMBUHNFDMJQSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile, also known as BMVC, is a synthetic compound that belongs to the class of chromene derivatives. BMVC has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile is not fully understood. However, it has been suggested that 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile exerts its biological activities by modulating various signaling pathways and enzymes involved in cellular processes. For example, 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile has also been found to inhibit the activity of tyrosinase, which is involved in melanin synthesis.
Biochemical and Physiological Effects:
7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile also exhibits a wide range of biological activities, making it a promising candidate for drug development. However, there are also some limitations to using 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile has poor solubility in aqueous solutions, which can limit its bioavailability.

Future Directions

There are several future directions for research on 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile. One direction is to further investigate its mechanism of action and optimize its biological activity. Another direction is to explore its potential applications in drug development, particularly for the treatment of cancer and inflammation. Additionally, future research could focus on developing novel synthetic routes for 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile and its derivatives, which could lead to the discovery of new compounds with improved biological activity.
In conclusion, 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its wide range of biological activities and relatively easy synthesis make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its biological activity.

Synthesis Methods

7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile can be synthesized using a multi-step synthetic route. The first step involves the condensation of 3-methoxybenzaldehyde and malononitrile in the presence of ammonium acetate to obtain 3-(3-methoxyphenyl)-2-cyanoacrylic acid. The second step involves the cyclization of 3-(3-methoxyphenyl)-2-cyanoacrylic acid with salicylaldehyde in the presence of a catalytic amount of piperidine to obtain the desired product, 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile.

Scientific Research Applications

7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 7-amino-9-(3-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

properties

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

7-amino-9-(3-methoxyphenyl)-6-oxobenzo[c]chromene-8-carbonitrile

InChI

InChI=1S/C21H14N2O3/c1-25-13-6-4-5-12(9-13)15-10-16-14-7-2-3-8-18(14)26-21(24)19(16)20(23)17(15)11-22/h2-10H,23H2,1H3

InChI Key

YMBUHNFDMJQSQH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=C(C(=C3C(=C2)C4=CC=CC=C4OC3=O)N)C#N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=C3C(=C2)C4=CC=CC=C4OC3=O)N)C#N

Origin of Product

United States

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